7-Bromo-1-heptanol 7-Bromo-1-heptanol
Brand Name: Vulcanchem
CAS No.: 10160-24-4
VCID: VC21128470
InChI: InChI=1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2
SMILES: C(CCCO)CCCBr
Molecular Formula: C7H15BrO
Molecular Weight: 195.1 g/mol

7-Bromo-1-heptanol

CAS No.: 10160-24-4

Cat. No.: VC21128470

Molecular Formula: C7H15BrO

Molecular Weight: 195.1 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1-heptanol - 10160-24-4

Specification

CAS No. 10160-24-4
Molecular Formula C7H15BrO
Molecular Weight 195.1 g/mol
IUPAC Name 7-bromoheptan-1-ol
Standard InChI InChI=1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2
Standard InChI Key MMXRRNUXCHUHOE-UHFFFAOYSA-N
SMILES C(CCCO)CCCBr
Canonical SMILES C(CCCO)CCCBr

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Identification

7-Bromo-1-heptanol features a linear seven-carbon chain with a primary alcohol group at one terminus and a bromine atom at the other. This structural arrangement creates a molecule with distinctive reactivity patterns that can be selectively exploited in various chemical transformations. The compound's identity is well-established through multiple chemical databases and reference materials .

Table 1: Chemical Identity Parameters of 7-Bromo-1-heptanol

ParameterValue
Chemical Name7-Bromo-1-heptanol
CAS Registry Number10160-24-4
Molecular FormulaC₇H₁₅BrO
Molecular Weight195.097 g/mol
IUPAC Standard InChIKeyMMXRRNUXCHUHOE-UHFFFAOYSA-N
SMILES NotationC(O)CCCCCCBr
Common Synonyms7-Bromoheptan-1-ol; 1-Heptanol, 7-bromo-; 7-Bromoheptane-1-ol; 7-bromoheptyl alcohol

The molecular structure features a primary hydroxyl group (-OH) at carbon-1 and a bromine atom at carbon-7, creating a molecule with distinct chemical reactivity at both ends of the carbon chain. This particular arrangement enables selective transformations in organic synthesis applications, as each functional group can be modified independently under appropriate reaction conditions .

Physical Properties

7-Bromo-1-heptanol exhibits physical properties consistent with its molecular structure and functional groups. The compound typically appears as a colorless to pale yellow liquid at room temperature, with specific physical characteristics that determine its handling properties and potential applications .

Table 2: Physical Properties of 7-Bromo-1-heptanol

PropertyValueReference
Physical StateOil, Colorless to pale yellow liquid
Boiling Point111-112°C at 4 mmHg
Reduced Pressure Boiling Point384.7 K at 0.005 bar
Density1.269 g/mL at 25°C
Flash Point>230°F
AppearancePale Yellow to Light Brown
Refractive Indexn20/D 1.482

These physical properties influence the compound's behavior during chemical reactions and dictate appropriate handling protocols in laboratory settings. The relatively high boiling point under reduced pressure indicates strong intermolecular forces, likely due to hydrogen bonding associated with the hydroxyl group .

Chemical Properties

The chemical behavior of 7-Bromo-1-heptanol is largely dictated by its functional groups—the terminal hydroxyl and bromine. These groups confer distinctive reactivity patterns that make the compound valuable in synthetic applications. The hydroxyl group can participate in typical alcohol reactions (oxidation, esterification, etherification), while the bromine provides a reactive site for nucleophilic substitution reactions .

Table 3: Chemical Properties of 7-Bromo-1-heptanol

PropertyValueReference
pKa15.18±0.10 (Predicted)
SolubilityChloroform (Sparingly), Methanol (Slightly), Water (Slightly soluble)
Storage RequirementsInert atmosphere, Store in freezer under -20°C
Chemical ReactivityNucleophilic substitutions at C-7, Oxidation/esterification at C-1

The compound's solubility profile reflects its amphiphilic nature, with limited solubility in both polar and non-polar solvents. This characteristic influences its behavior in reaction media and extraction procedures. The predicted pKa value of approximately 15.18 indicates that the hydroxyl group is weakly acidic, which aligns with typical primary alcohols .

Synthesis and Production Methods

The synthesis of 7-Bromo-1-heptanol typically involves controlled bromination of 1,7-heptanediol, requiring careful reaction conditions to ensure selective functionalization at only one of the terminal hydroxyl groups. This selective monobromination represents a critical challenge in maintaining synthetic efficiency and product purity. The process demands precise temperature control and stoichiometric management to prevent over-bromination or side reactions that could compromise yield and quality .

Alternative synthetic routes may include the selective reduction of 7-bromoheptanoic acid or its esters, as well as the controlled opening of appropriate cyclic ethers followed by bromination. Each production method presents distinct advantages and challenges regarding scalability, cost-effectiveness, and environmental impact. Modern approaches increasingly focus on greener methodologies that minimize waste and hazardous reagents while maintaining high selectivity and yield .

The commercial production of 7-Bromo-1-heptanol necessitates rigorous quality control measures to ensure consistent purity and performance in downstream applications. Analytical techniques including gas chromatography, NMR spectroscopy, and mass spectrometry are routinely employed to verify structural integrity and detect potential impurities that might interfere with subsequent chemical transformations .

Applications in Chemical Research

Pharmaceutical Synthesis

7-Bromo-1-heptanol serves as a valuable intermediate in pharmaceutical research and development, particularly in the synthesis of complex bioactive molecules. Its bifunctional nature allows for selective incorporation into larger molecular frameworks, enabling the construction of structurally diverse compounds with potential therapeutic properties. The compound has demonstrated particular utility in creating compounds with specific biological targets .

In pharmaceutical applications, this compound has been employed in the preparation of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones, which act as PPARγ agonists with applications in treating type 2 diabetes. Additionally, it has contributed to the synthesis of thiochroman and chroman derivatives that function as pure antiestrogens. These applications highlight the compound's versatility in creating molecules with precise pharmacological profiles .

Furthermore, 7-Bromo-1-heptanol has been utilized in the synthesis of labeled fatty acids, including (9Z,12E)-[1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)-[1-13C]-octadeca-9,12,15-trienoic acid. Such labeled compounds are essential for metabolic studies and the investigation of lipid biochemistry, offering valuable insights into biological pathways and mechanisms .

Material Science Applications

In materials science, 7-Bromo-1-heptanol has emerged as a significant precursor for specialized materials with tailored surface properties. The compound's structure allows for its incorporation into polymeric systems and surface coatings, enabling the modification of physical and chemical characteristics at the molecular level. These modifications can enhance performance in various applications, from adhesives to protective coatings .

One notable application involves the fabrication of functionalized materials, including polymer brushes and self-assembled monolayers. These structures play critical roles in surface modification technologies, where precise control over interface properties is essential. By incorporating 7-Bromo-1-heptanol derivatives, researchers can engineer surfaces with specific wettability, adhesion, or biocompatibility characteristics .

The compound also contributes to the development of surfactants and specialty chemicals with distinctive amphiphilic properties. These materials find applications in emulsification, dispersion, and stabilization processes across multiple industries, including cosmetics, pharmaceuticals, and advanced materials manufacturing. The ability to fine-tune these properties makes 7-Bromo-1-heptanol a valuable building block in materials design and optimization .

Organic Chemistry Utility

Recent Research Developments

Recent scientific investigations have expanded the utility of 7-Bromo-1-heptanol in cross-coupling reactions, where it serves as a substrate for constructing more complex carbon frameworks. Researchers have demonstrated successful applications in Suzuki-Miyaura coupling, Sonogashira reactions, and other metal-catalyzed transformations, broadening the compound's synthetic versatility in carbon-carbon bond formation. These advances have opened new pathways for incorporating the heptanol moiety into diverse molecular structures with precise control over regiochemistry and stereochemistry .

In bioconjugation chemistry, 7-Bromo-1-heptanol has gained attention for creating linkers that connect biomolecules to synthetic structures. The compound's linear carbon chain provides an ideal spacer length for many applications, while its reactive termini allow for selective attachment to proteins, nucleic acids, or carbohydrates on one end and synthetic constructs on the other. This capability has proven valuable in developing targeted drug delivery systems, diagnostic tools, and functional biomaterials with enhanced properties .

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